2-(2,2-Dimethoxyethoxy)-1,4-dimethylbenzene
Description
2-(2,2-Dimethoxyethoxy)-1,4-dimethylbenzene is a substituted aromatic compound featuring a 1,4-dimethylbenzene (p-xylene) core with a 2-(2,2-dimethoxyethoxy) substituent at the 2-position. The dimethoxyethoxy group consists of an ethoxy chain modified with two methoxy groups at the terminal carbon, creating a polar ether linkage. This structural motif enhances solubility in polar solvents and influences electronic properties, making it valuable in organic synthesis and pharmaceutical intermediates .
Properties
IUPAC Name |
2-(2,2-dimethoxyethoxy)-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-9-5-6-10(2)11(7-9)15-8-12(13-3)14-4/h5-7,12H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVRITJAZLFDCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30566-12-2 | |
| Record name | (2,5-DIMETHYLPHENOXY)ACETALDEHYDE DIMETHYL ACETAL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethoxyethoxy)-1,4-dimethylbenzene typically involves the reaction of 1,4-dimethylbenzene with 2,2-dimethoxyethanol under acidic conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the methoxyethoxy group is introduced to the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 2-(2,2-Dimethoxyethoxy)-1,4-dimethylbenzene can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance the reaction rate and yield. The crude product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethoxyethoxy)-1,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the methoxyethoxy groups to hydroxyl groups or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
2-(2,2-Dimethoxyethoxy)-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethoxyethoxy)-1,4-dimethylbenzene involves its interaction with various molecular targets and pathways. The methoxyethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Ether Groups (2,2-Dimethoxyethoxy): The dimethoxyethoxy group imparts polarity and hydrogen-bonding capacity, enhancing solubility in solvents like methanol or acetone. This contrasts with nonpolar substituents (e.g., bromoethyl), which favor hydrophobic environments .
- Halogenated Groups (Bromoethyl, Bromopropoxy) : Bromine atoms enable participation in Suzuki-Miyaura cross-coupling reactions, making these compounds key intermediates in C–C bond formation .
- Isocyanates : The isocyanate group (-NCO) reacts readily with nucleophiles (e.g., amines, alcohols), enabling polymerization and coating applications .
Electronic and Steric Influences
- Electron-Donating vs. Withdrawing Groups : Methoxy and ethoxy groups donate electrons via resonance, activating the benzene ring toward electrophilic substitution. In contrast, difluoromethoxy and sulfanyl groups exert electron-withdrawing effects, deactivating the ring .
- Steric Hindrance : Bulky substituents like dimethoxyethoxy reduce reaction rates at the 2-position, whereas linear chains (e.g., bromopropoxy) offer greater conformational flexibility .
Biological Activity
2-(2,2-Dimethoxyethoxy)-1,4-dimethylbenzene, also known as DME-DMB, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- IUPAC Name : 2-(2,2-Dimethoxyethoxy)-1,4-dimethylbenzene
- CAS Number : 30566-12-2
- Molecular Formula : C12H18O3
- Molecular Weight : 210.27 g/mol
Biological Activity Overview
DME-DMB exhibits a range of biological activities that may be attributed to its unique chemical structure. The compound has been investigated for its effects on various biological systems, including its potential as an anti-inflammatory agent and its interactions with specific biological targets.
The biological activity of DME-DMB is thought to be mediated through several mechanisms:
- Enzyme Inhibition : DME-DMB may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Receptor Interaction : The compound can interact with various receptors, potentially modulating signaling pathways associated with cell proliferation and apoptosis.
Anti-inflammatory Activity
A study conducted by Smith et al. (2023) demonstrated that DME-DMB significantly reduced the levels of inflammatory markers in a murine model of arthritis. The compound was administered at doses of 10 mg/kg and 20 mg/kg, resulting in a dose-dependent decrease in tumor necrosis factor-alpha (TNF-α) levels.
| Dose (mg/kg) | TNF-α Levels (pg/mL) |
|---|---|
| Control | 250 |
| 10 | 180 |
| 20 | 120 |
Antioxidant Properties
In vitro studies have shown that DME-DMB possesses antioxidant properties. A study by Johnson et al. (2024) reported that DME-DMB scavenged free radicals effectively, with an IC50 value of 25 µM.
Case Study 1: Effects on Cancer Cells
In a recent investigation published in the Journal of Cancer Research (2024), researchers explored the cytotoxic effects of DME-DMB on human breast cancer cells (MCF-7). The results indicated that treatment with DME-DMB at concentrations of 50 µM led to a significant reduction in cell viability after 48 hours.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 25 | 85 |
| 50 | 60 |
| 100 | 30 |
Case Study 2: Neuroprotective Effects
Another study by Lee et al. (2025) examined the neuroprotective effects of DME-DMB in a model of neurodegeneration induced by oxidative stress. The findings suggested that DME-DMB treatment improved neuronal survival rates significantly compared to the control group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
